molecular formula C10H12O4S B15322124 3-[2-(Methylsulfonyl)phenyl]propanoic Acid

3-[2-(Methylsulfonyl)phenyl]propanoic Acid

Cat. No.: B15322124
M. Wt: 228.27 g/mol
InChI Key: CCQBQVYPUQAXBK-UHFFFAOYSA-N
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Description

3-[2-(Methylsulfonyl)phenyl]propanoic Acid is an organic compound with a molecular structure that includes a methylsulfonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylsulfonyl)phenyl]propanoic Acid typically involves the introduction of a methylsulfonyl group to a phenyl ring followed by the addition of a propanoic acid group. One common method involves the sulfonation of a phenylpropanoic acid derivative using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylsulfonyl)phenyl]propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-[2-(Methylsulfonyl)phenyl]propanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Methylsulfonyl)phenyl]propanoic Acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound may also interact with other cellular targets, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Methylsulfonyl)phenyl]propanoic Acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methylsulfonyl group with a propanoic acid moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

3-(2-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C10H12O4S/c1-15(13,14)9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

CCQBQVYPUQAXBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CCC(=O)O

Origin of Product

United States

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